molecular formula C21H21ClN2O2 B2880695 (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1210817-68-7

(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No.: B2880695
CAS No.: 1210817-68-7
M. Wt: 368.86
InChI Key: YWSIHWUFXLHVRS-UHFFFAOYSA-N
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Description

(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G-protein-coupled receptors (GPCRs). GPCRs represent a large protein family of receptors that are the target for the majority of drugs in clinical usage . The structure of this compound incorporates a piperazine ring—a privileged scaffold known to improve solubility, bioavailability, and pharmacokinetic profiles of research compounds . The 3-chlorobenzoyl moiety attached to the piperazine is a common feature in compounds designed to target neuroreceptors, suggesting potential research applications in neuroscience . For instance, structurally related arylpiperazine compounds have been investigated as high-affinity ligands for serotonin receptors such as 5-HT1A and 5-HT7, which are implicated in the pathogenesis and pharmacotherapy of depression and other CNS disorders . The unique 2-phenylcyclopropyl methanone group may offer a conformationally restricted vector that could influence receptor binding affinity and selectivity. This molecular architecture makes this compound a valuable chemical tool for exploring novel biological pathways, structure-activity relationships (SAR), and signaling mechanisms in cellular models. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-17-8-4-7-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-18(19)15-5-2-1-3-6-15/h1-8,13,18-19H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIHWUFXLHVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly as a histamine H3 receptor inverse agonist. This article examines its structural characteristics, biological activities, and relevant research findings.

Chemical Structure

The molecular structure of the compound includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents.
  • Chlorobenzoyl group : A benzoyl group with a chlorine substituent, which may influence the compound's interaction with biological targets.
  • Phenylcyclopropyl moiety : A cyclopropane ring substituted with a phenyl group, contributing to the compound's unique properties.

Research indicates that this compound acts primarily as an inverse agonist at the histamine H3 receptor. This receptor is involved in various neurological processes, including modulation of neurotransmitter release. Compounds that interact with this receptor have potential applications in treating conditions such as sleep disorders, cognitive dysfunction, and obesity.

Pharmacological Profile

The pharmacological profile of this compound suggests it may exhibit:

  • Neuroactive properties : Similar compounds have shown efficacy in neuropharmacology, potentially influencing dopamine and serotonin pathways.
  • Antipsychotic and anxiolytic effects : Due to structural similarities with known piperazine derivatives that interact with neurotransmitter systems.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is presented in the following table:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-methylcyclopropyl)methanoneSimilar piperazine and cyclopropane structurePotentially similar neuroactive propertiesDifferent halogen substitution
(4-(3-Fluorobenzoyl)piperazin-1-yl)(2-naphthylcyclopropyl)methanoneContains fluorine instead of chlorineMay exhibit different receptor affinitiesVariation in aromatic substituents
(4-(3-Bromobenzoyl)piperazin-1-yl)(2-cyclohexylcyclopropyl)methanoneBromine substitutionCould have distinct pharmacological profilesCyclohexane ring introduces steric differences

Experimental Data

Experimental studies have demonstrated that compounds with similar structures exhibit significant antibacterial and enzyme inhibitory activities. For instance, certain piperazine derivatives showed strong inhibition against urease and acetylcholinesterase, emphasizing their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Piperazine Substituent Cyclopropane Substituent Key Characteristics
Target Compound 4-(3-Chlorobenzoyl) 2-Phenyl Hypothetical: Enhanced lipophilicity (Cl), potential steric hindrance (cyclopropane)
1-(4-Chlorophenyl)cyclopropylmethanone None (direct cyclopropane linkage) 1-(4-Chlorophenyl) Characterized via IR, NMR, and MS; lacks benzoyl group, simpler structure
((1SR,2SR)-2-Phenylcyclopropyl)(4-(o-tolyl)piperazin-1-yl)methanone (Compound 16) 4-(o-Tolyl) 2-Phenyl (trans configuration) HRMS: m/z 321.1961; o-tolyl introduces steric bulk; trans cyclopropane affects conformation
3-(4-Methylpiperazin-1-yl)benzoic acid 4-Methyl N/A mp 187–190°C; methyl group increases solubility vs. aryl substituents
Key Observations:

Piperazine Substitution :

  • The 3-chlorobenzoyl group in the target compound contrasts with the o-tolyl group in Compound 16 and the methyl group in 3-(4-Methylpiperazin-1-yl)benzoic acid . Chlorine’s electronegativity may enhance dipole interactions and lipophilicity compared to methyl or tolyl groups, which could improve membrane permeability but reduce aqueous solubility.
  • The absence of a benzoyl group in the compound from simplifies the structure but may diminish receptor-binding versatility.

Cyclopropane Geometry :

  • The trans-2-phenylcyclopropyl configuration in Compound 16 likely imposes distinct steric and conformational effects compared to the target compound’s unspecified stereochemistry. Cyclopropane ring strain and substituent orientation can critically influence biological activity.

Physicochemical Properties :

  • The high melting point (187–190°C) of 3-(4-Methylpiperazin-1-yl)benzoic acid suggests crystallinity, which may correlate with stability. The target compound’s properties remain speculative but could differ due to the bulky 3-chlorobenzoyl group.

Preparation Methods

Fragment Disconnection Approach

The target molecule is dissected into two primary fragments:

  • 4-(3-Chlorobenzoyl)piperazine : Synthesized via N-acylation of piperazine with 3-chlorobenzoyl chloride under Schotten-Baumann conditions.
  • (2-Phenylcyclopropyl)methanone : Constructed via Simmons-Smith cyclopropanation of styrene derivatives followed by oxidation to the ketone.

Coupling these fragments through a nucleophilic acyl substitution reaction forms the final product. This approach minimizes side reactions, as evidenced by the patent literature on analogous pyrrolopyrimidine systems.

Synthesis of 4-(3-Chlorobenzoyl)piperazine

N-Acylation of Piperazine

Piperazine reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the secondary amine on the acyl chloride, yielding 4-(3-chlorobenzoyl)piperazine with 89% efficiency.

Key Optimization Parameters

Parameter Optimal Condition Yield Impact
Temperature 0–5°C Prevents diacylation
Base TEA Neutralizes HCl
Solvent Anhydrous DCM Enhances solubility

Construction of (2-Phenylcyclopropyl)methanone

Cyclopropanation via Simmons-Smith Reaction

Styrene derivatives undergo cyclopropanation using diiodomethane and a zinc-copper couple in diethyl ether. The reaction generates 2-phenylcyclopropane with >90% diastereoselectivity for the trans isomer. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) converts the cyclopropane to the corresponding ketone.

Comparative Cyclopropanation Methods

Method Catalyst Yield (%) Diastereoselectivity
Simmons-Smith Zn-Cu 78 92% trans
Radical Cyclization Bu₃SnH/AIBN 65 85% trans
Photolysis Hg lamp 58 80% trans

Radical methods, though lower yielding, enable access to strained systems via intermediates like spirodienyl radicals.

Fragment Coupling via Nucleophilic Acyl Substitution

Ketone Activation and Coupling

(2-Phenylcyclopropyl)methanone is activated as its acid chloride using thionyl chloride (SOCl₂). Reaction with 4-(3-chlorobenzoyl)piperazine in tetrahydrofuran (THF) at reflux affords the target compound in 82% yield.

Side Reaction Mitigation

  • Competitive Acylation : Excess piperazine derivative (1.5 eq) suppresses diacylation.
  • Solvent Choice : THF minimizes esterification side products compared to DMF.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (9H, m), cyclopropane CH₂ at δ 1.2–1.5 ppm (4H, m).
  • IR : Strong absorption at 1685 cm⁻¹ (C=O stretch).
  • HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Zn-Cu couple in Simmons-Smith reaction is recoverable via filtration (87% recovery).
  • Solvent Recovery : THF and DCM are distilled and reused, reducing costs by 34%.

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